molecular formula C6H12O3S B15374374 1-Cyclopropylethyl methanesulfonate

1-Cyclopropylethyl methanesulfonate

Cat. No.: B15374374
M. Wt: 164.22 g/mol
InChI Key: GNDBWNPXCDCNBD-UHFFFAOYSA-N
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Description

1-Cyclopropylethyl methanesulfonate is an organic compound classified as a methanesulfonate ester. Its structure comprises a cyclopropylethyl group bonded to a methanesulfonyl moiety. Methanesulfonate esters are widely used in organic synthesis as alkylating agents or intermediates in pharmaceuticals and agrochemicals. Thus, the following comparisons are drawn from structurally or functionally related compounds in the evidence, including sulfonates, phosphonates, and metal salts.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

1-cyclopropylethyl methanesulfonate

InChI

InChI=1S/C6H12O3S/c1-5(6-3-4-6)9-10(2,7)8/h5-6H,3-4H2,1-2H3

InChI Key

GNDBWNPXCDCNBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Sulfonates vs. Phosphonates : Sodium 2-methylprop-2-ene-1-sulphonate () and lead methanesulfonate () are sulfonate salts, whereas 1-ethylpropyl methylphosphonate () is a phosphonate ester. Sulfonates generally exhibit higher solubility in polar solvents compared to phosphonates due to ionic character .
  • Ester vs. Salt : Methanesulfonate esters (e.g., hypothetical 1-cyclopropylethyl methanesulfonate) are covalent, unlike ionic lead or sodium sulfonates. Esters are typically more reactive as alkylating agents, whereas salts are stable but may pose metal toxicity risks (e.g., lead in ) .
2.2. Physical and Chemical Properties
Property Sodium 2-methylprop-2-ene-1-sulphonate Lead Methanesulfonate 1-Ethylpropyl Methylphosphonate
Physical State Solid (ionic compound) Colorless liquid Likely liquid (ester)
Stability Stable under standard conditions Stable but decomposes under heat/fire Unknown
Reactivity Low (ionic, non-reactive) Corrosive to metals; releases toxic fumes Reactive (phosphonate ester)

Key Observations :

  • Lead Methanesulfonate : Exhibits corrosivity and forms hazardous decomposition products (e.g., sulfur oxides) under fire conditions, which may be relevant to other sulfonates .
  • Phosphonate Esters : Phosphonates like 1-ethylpropyl methylphosphonate () are structurally analogous to sulfonate esters but differ in central atom (P vs. S), leading to distinct reactivity in nucleophilic substitutions .

Key Observations :

  • Lead Methanesulfonate: Poses significant health risks due to lead content, including neurotoxicity, which is absent in non-metal sulfonates or phosphonates .
  • Sodium Sulfonate : Lower hazard profile compared to lead salts, aligning with typical ionic sulfonate behavior .

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